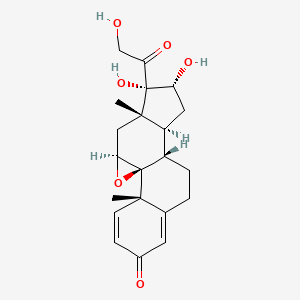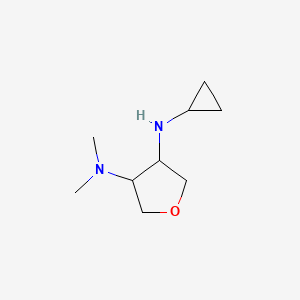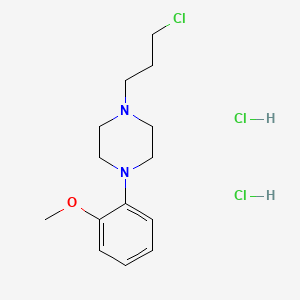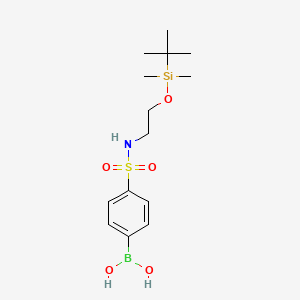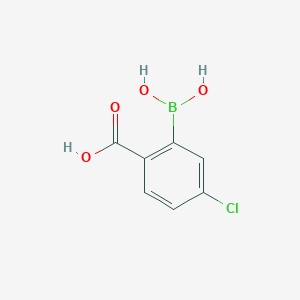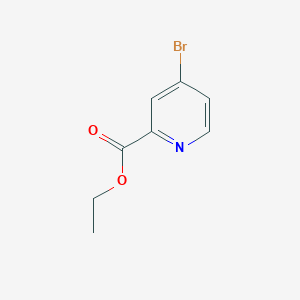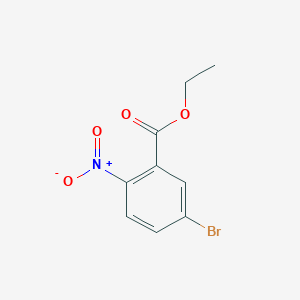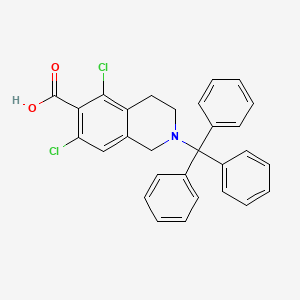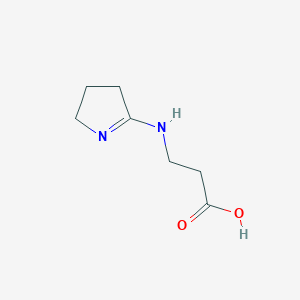
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine
描述
The compound “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” is similar to the one you’re asking about . It has a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
Synthesis Analysis
In general, the synthesis of pyrrole derivatives involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” consists of a pyridinium ring attached to a 3,4-dihydro-2H-pyrrol-5-yl group . The molecular formula is C9H11N2 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine” are not available, pyrrole compounds in general can undergo a variety of chemical reactions. For instance, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” include a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
科学研究应用
Beta-Alanine Synthesis and Applications
- Beta-Alanine Biosynthesis in Saccharomyces cerevisiae: Beta-alanine plays a role in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA). The genes ALD2 and ALD3 in yeast are specialized for beta-alanine synthesis, integral to cellular biosynthesis of CoA (White et al., 2003).
Chemical Synthesis and Reactivity
- Synthesis of Beta-Aminocyclopropanecarboxylic Acids: Beta-aminocyclopropanecarboxylic acids, structurally related to beta-alanine, have been synthesized from pyrrole, showcasing their potential as building blocks for peptides containing unnatural amino acids (Beumer et al., 2000).
- Reactivity with 2,5-Hexanedione: Beta-alanine reacts with 2,5-hexanedione to form new compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This indicates potential reactivity of beta-alanine derivatives in biochemical processes (Pei et al., 2007).
Role in Eukaryotic Biology
- Beta-Alanine Synthases in Eukaryotes: Beta-alanine synthase, which catalyzes the final step of pyrimidine catabolism, has been characterized in various eukaryotes, indicating its diverse biological roles (Gojkovic et al., 2001).
Analytical and Biochemical Studies
- Pyrolysis-Gas Chromatography-Mass Spectrometry of Proteins: Studies on the pyrolytic behavior of aliphatic amino acid moieties, including beta-alanine, provide insights into protein analysis and structure (Boon & Leeuw, 1987).
Structural Biology and Molecular Architecture
- Crystal Structure of Beta-Alanine Synthase: The crystal structure of beta-alanine synthase from Drosophila melanogaster reveals important insights into its molecular architecture and the catalytic mechanism of this enzyme class (Lundgren et al., 2008).
Cellular Permeability and DNA Binding
- Cellular Permeability of DNA-Binding Pyrrole-Imidazole Polyamides: Research on pyrrole-imidazole polyamides, which can bind DNA, indicates how beta-alanine-related structures affect cellular permeability (Liu & Kodadek, 2009).
Fluorimetric Chemosensors
- Chemosensors for Metal Cations: Benzo[d]oxazolyl-alanines functionalized with pyrrole and imidazole demonstrate potential as fluorimetric chemosensors for metal cations, showing the applicability of beta-alanine derivatives in chemical sensing (Esteves et al., 2018).
属性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNFMWNADKYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



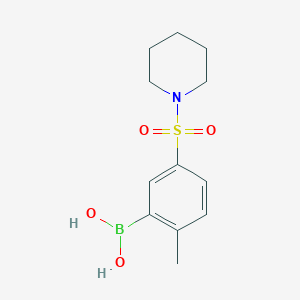
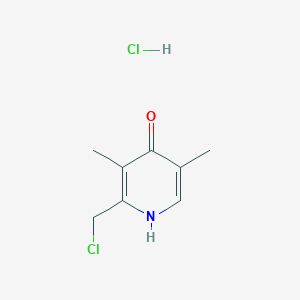
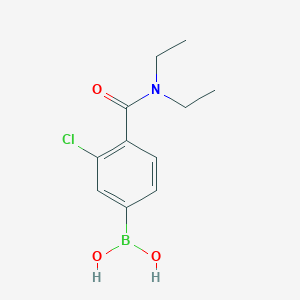
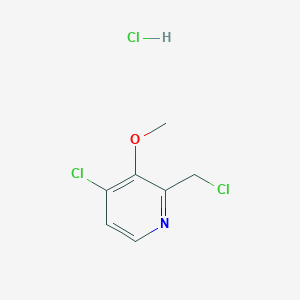
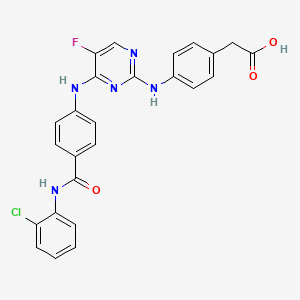
![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)
